molecular formula C17H13F3N2OS B4978139 N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B4978139
M. Wt: 350.4 g/mol
InChI Key: PGDLZKOELDBNJF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and methoxy and phenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-trifluoromethylbenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring with a trifluoromethyl group and methoxy and phenyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-23-13-10-6-5-9-12(13)21-16-22-15(17(18,19)20)14(24-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDLZKOELDBNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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